molecular formula C16H12ClNO5 B6574095 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate CAS No. 1105243-79-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate

Cat. No.: B6574095
CAS No.: 1105243-79-5
M. Wt: 333.72 g/mol
InChI Key: DBGZFFKVDOCDHK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an oxazole ring, and a chlorophenoxy group. Furan is a heterocyclic compound with a 5-membered aromatic ring. Oxazole is another type of heterocycle which consists of an oxygen and a nitrogen atom in a five-membered ring . The chlorophenoxy group is a common moiety in many herbicides .


Molecular Structure Analysis

The compound’s structure can be analyzed using techniques like elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H-NMR) .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Techniques like melting point analysis, IR, and ^1H-NMR can provide information about these properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many chlorophenoxy compounds are used as herbicides and work by mimicking plant hormones .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c17-11-3-5-13(6-4-11)21-10-16(19)22-9-12-8-15(23-18-12)14-2-1-7-20-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZFFKVDOCDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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